Methyl 3-isothiocyanato-2,2-dimethylpropanoate
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Overview
Description
Methyl 3-isothiocyanato-2,2-dimethylpropanoate is an organic compound with the molecular formula C7H11NO2S and a molecular weight of 173.23 g/mol . This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a methyl ester, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-isothiocyanato-2,2-dimethylpropanoate typically involves the reaction of 3-amino-2,2-dimethylpropanoic acid with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isothiocyanate, which is then esterified with methanol to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is typically purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-isothiocyanato-2,2-dimethylpropanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Oxidation and Reduction: The compound can be oxidized to form sulfonyl derivatives or reduced to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Amines: For nucleophilic substitution to form thioureas.
Alcohols: For nucleophilic substitution to form carbamates.
Thiols: For nucleophilic substitution to form dithiocarbamates.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include thioureas, carbamates, dithiocarbamates, sulfonyl derivatives, and amines .
Scientific Research Applications
Methyl 3-isothiocyanato-2,2-dimethylpropanoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-isothiocyanato-2,2-dimethylpropanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of enzyme activity. The compound can also undergo cyclization reactions to form heterocyclic structures, which may interact with specific molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-isothiocyanato-3-phenylpropionate: Similar in structure but with a phenyl group instead of a dimethyl group.
Methyl 2,2-dimethylpropanoate: Lacks the isothiocyanate group, making it less reactive.
Pivalic acid, methyl ester: Another ester derivative but without the isothiocyanate functionality
Uniqueness
Methyl 3-isothiocyanato-2,2-dimethylpropanoate is unique due to its combination of an isothiocyanate group and a methyl ester, providing a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Biological Activity
Methyl 3-isothiocyanato-2,2-dimethylpropanoate is a compound that has garnered attention for its biological activity, particularly due to the presence of the isothiocyanate functional group. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound's chemical formula is C8H13NCS, characterized by the isothiocyanate group (-N=C=S), which is known for its reactivity and biological significance. The branched alkyl structure of this compound may influence its solubility and reactivity compared to linear or aromatic isothiocyanates.
Biological Activity Overview
This compound exhibits a range of biological activities:
- Antimicrobial Properties : It shows inhibitory effects against various bacteria, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains .
- Antioxidant Activity : Isothiocyanates are known to exhibit antioxidant properties, which can help in combating oxidative stress in biological systems.
- Anti-inflammatory Effects : Research indicates that compounds with isothiocyanate groups can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Isothiocyanates can inhibit enzymes involved in inflammation and cancer progression. For instance, they may inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Induction of Apoptosis : Studies suggest that isothiocyanates can induce programmed cell death in cancer cells by activating apoptotic pathways.
- Modulation of Gene Expression : this compound may influence the expression of genes involved in detoxification and antioxidant defense mechanisms.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various isothiocyanates found that this compound effectively inhibited the growth of several bacterial strains. The minimum inhibitory concentration (MIC) values were determined through broth microdilution assays. The results are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 50 |
Listeria monocytogenes | 30 |
Case Studies
- Cancer Research : A case study highlighted the potential of isothiocyanates in cancer prevention. This compound was shown to reduce tumor growth in animal models by inducing apoptosis and inhibiting angiogenesis.
- Inflammation Models : In vitro studies demonstrated that this compound could significantly reduce pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS), suggesting its role as an anti-inflammatory agent.
Properties
Molecular Formula |
C7H11NO2S |
---|---|
Molecular Weight |
173.24 g/mol |
IUPAC Name |
methyl 3-isothiocyanato-2,2-dimethylpropanoate |
InChI |
InChI=1S/C7H11NO2S/c1-7(2,4-8-5-11)6(9)10-3/h4H2,1-3H3 |
InChI Key |
XCBBYNSVHLDFQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN=C=S)C(=O)OC |
Origin of Product |
United States |
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